

Comparative Lipidomics: Unveiling the Cellular Impact of (5Z)-Icosenoyl-CoA

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Compound of Interest

Compound Name: (5Z)-icosenoyl-CoA

Cat. No.: B15547671

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of **(5Z)-icosenoyl-CoA** on cellular lipid profiles. By integrating experimental data and outlining detailed methodologies, we aim to offer a valuable resource for understanding the functional role of this specific very-long-chain monounsaturated fatty acyl-CoA in lipid metabolism and signaling.

Introduction

(5Z)-Icosenoyl-CoA, a 20-carbon monounsaturated fatty acyl-CoA, is an intermediate in the fatty acid elongation pathway. Its synthesis from the precursor oleoyl-CoA (18:1-CoA) is a critical step in the production of very-long-chain fatty acids (VLCFAs). The incorporation of (5Z)-icosenoic acid into various lipid classes, including phospholipids, triacylglycerols, and sphingolipids, can significantly alter their biophysical properties and signaling functions. This guide explores these alterations through a comparative lipidomics lens, offering insights into the downstream cellular consequences.

Data Presentation: Comparative Lipidomics Analysis

The following tables summarize the quantitative changes in major lipid classes upon the introduction of (5Z)-icosenoic acid compared to a control (e.g., oleic acid). The data is

presented as a hypothetical but representative lipidomics dataset, reflecting expected changes based on known metabolic pathways.

Table 1: Comparative Analysis of Major Phospholipid Classes

Phospholipid Class	Control (Relative Abundance)	(5Z)-Icosenoyl-CoA Treated (Relative Abundance)	Fold Change
Phosphatidylcholine (PC)	45.2%	43.8%	-1.03
Phosphatidylethanolamine (PE)	20.1%	21.5%	+1.07
Phosphatidylserine (PS)	8.5%	8.2%	-1.04
Phosphatidylinositol (PI)	10.3%	10.9%	+1.06
Phosphatidic Acid (PA)	1.8%	2.1%	+1.17
Other	14.1%	13.5%	-1.04

Table 2: Comparative Analysis of Triacylglycerol (TAG) Species

TAG Species (Total Carbons:Double Bonds)	Control (Relative Abundance)	(5Z)-Icosenoyl-CoA Treated (Relative Abundance)	Fold Change
52:2 (e.g., 16:0/18:1/18:1)	15.7%	12.3%	-1.28
54:3 (e.g., 18:1/18:1/18:1)	22.4%	18.9%	-1.18
56:2 (e.g., 16:0/20:1/20:1)	1.2%	8.9%	+7.42
58:3 (e.g., 18:1/20:1/20:1)	0.8%	11.5%	+14.38
Other	59.9%	48.4%	-1.24

Table 3: Comparative Analysis of Ceramide Species

Ceramide Species (d-sphingosine/fatty acid)	Control (Relative Abundance)	(5Z)-Icosenoyl-CoA Treated (Relative Abundance)	Fold Change
d18:1/16:0	35.1%	33.2%	-1.06
d18:1/18:0	28.9%	27.5%	-1.05
d18:1/20:1	2.5%	15.8%	+6.32
d18:1/22:0	12.3%	11.1%	-1.11
d18:1/24:1	8.7%	7.9%	-1.10
Other	12.5%	4.5%	-2.78

Experimental Protocols

Lipid Extraction

A modified Bligh and Dyer method is utilized for total lipid extraction from cell or tissue samples.

- Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).
- Add chloroform and water to induce phase separation.
- Centrifuge to separate the layers.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.

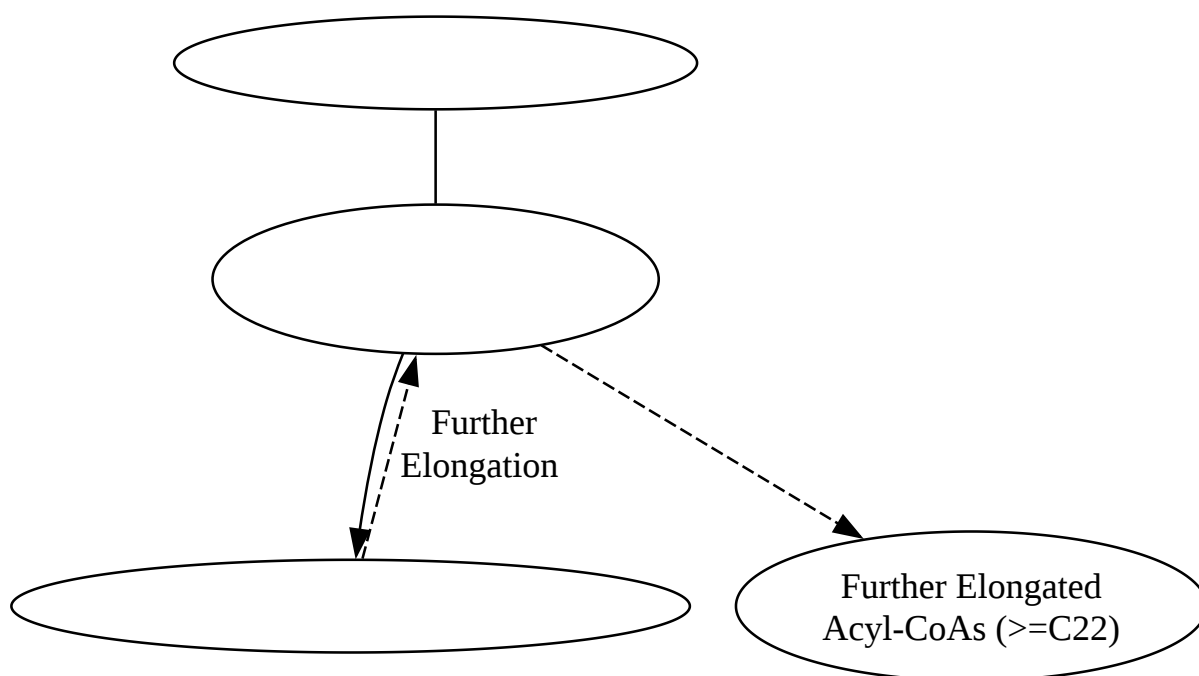
Mass Spectrometry-Based Lipidomics

Quantitative lipidomic analysis is performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

- Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate lipid classes.
- Mass Spectrometry: A high-resolution instrument (e.g., Orbitrap or Q-TOF) is operated in both positive and negative ion modes to detect a wide range of lipid species.
- Data Analysis: Lipid identification is performed by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS). Quantification is achieved by comparing the peak area of each identified lipid to that of an appropriate internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Lipidomics Experimental Workflow.

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